molecular formula C11H15Cl B11958724 Chloropentamethylbenzene CAS No. 5153-39-9

Chloropentamethylbenzene

Cat. No.: B11958724
CAS No.: 5153-39-9
M. Wt: 182.69 g/mol
InChI Key: GWKDRPNLSOEGRT-UHFFFAOYSA-N
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Description

Chloropentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₅Cl . It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropentamethylbenzene can be synthesized through the chlorination of pentamethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a chlorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing pentamethylbenzene and a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Chloropentamethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloropentamethylbenzene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is used in studies related to cellular interactions and molecular pathways.

    Medicine: Research into potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloropentamethylbenzene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloropentamethylbenzene’s unique structure, with five methyl groups and one chlorine atom, provides distinct reactivity and interaction profiles compared to its similar compounds. This makes it particularly useful in specific research and industrial applications .

Properties

CAS No.

5153-39-9

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloro-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C11H15Cl/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3

InChI Key

GWKDRPNLSOEGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)Cl)C)C

Origin of Product

United States

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